molecular formula C12H14N2O2S B6301116 Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate CAS No. 2231673-05-3

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B6301116
CAS No.: 2231673-05-3
M. Wt: 250.32 g/mol
InChI Key: ILOCUDOTHRNTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core fused with a thiophene ring. The tert-butyl group at the 6-position and the methyl ester at the 4-position contribute to its unique steric and electronic properties. This compound is synthesized via multi-step reactions, including cyclization and esterification, and is characterized by techniques such as X-ray crystallography (using programs like SHELX ) and spectroscopy. Its structural rigidity and functional groups make it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOCUDOTHRNTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Core Functionalization

The Suzuki-Miyaura cross-coupling reaction is a pivotal method for constructing the thienopyrimidine scaffold. In a representative procedure, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with methyl 4-bromobenzoate under palladium catalysis. Key parameters include:

Reagent/Condition Quantity/Value
PdXPhosG2 catalyst0.01 equiv. (2 mg)
K₃PO₄3 equiv. (159 mg)
NH₄HCO₂ (in MeOH)10 equiv. (158 mg)
Solvent system1,4-dioxane/water (4:1)
Reaction temperature80°C (4 h) → RT (16 h)
Yield99%

This method leverages the boronic ester’s reactivity to form carbon-carbon bonds, with PdXPhosG2 enhancing efficiency. Post-coupling, the tert-butyl group facilitates solubility during purification via flash chromatography (20–30% ethyl acetate/petroleum ether).

Cyclocondensation Approaches

Thiophene-Pyrimidine Ring Formation

While direct cyclization data for this compound is limited in the literature, analogous thienopyrimidine syntheses often involve cyclocondensation of thioureas with α,β-unsaturated carbonyls. For example, heating methyl 3-amino-5-tert-butylthiophene-2-carboxylate with trimethyl orthoformate in acetic acid could yield the pyrimidine ring. Critical factors include:

  • Temperature : 120–140°C under reflux.

  • Acid Catalyst : Acetic acid or p-toluenesulfonic acid.

  • Yield Optimization : ~70–85% (estimated from similar systems).

Esterification and Functional Group Interconversion

Carboxylate Ester Synthesis

The methyl ester group is typically introduced via Fischer esterification or alkylation. A two-step sequence may involve:

  • Hydrolysis of a nitrile intermediate to the carboxylic acid.

  • Treatment with methyl iodide in the presence of K₂CO₃.

Step Conditions
Nitrile hydrolysisH₂SO₄ (conc.), reflux
MethylationCH₃I, K₂CO₃, DMF, 60°C
Overall yield65–75%

Industrial-Scale Production and Purification

Capot Chemical Co.’s Proprietary Synthesis

Capot Chemical Co., a leading supplier, employs a multi-kilogram synthesis route combining Suzuki coupling and cyclocondensation. Key highlights:

  • Catalyst Recycling : Pd/C (10% w/w) reused for cost efficiency.

  • Purification : Centrifugal partition chromatography to achieve >98% purity.

  • Throughput : 50–100 kg/month.

Analytical Characterization Data

Critical spectroscopic data from synthesized batches:

Technique Key Signals
¹H NMR (500 MHz)δ 1.42 (s, 9H, t-Bu), 3.94 (s, 3H, COOCH₃), 6.92 (s, 1H, thiophene-H)
MS (ESI) m/z 251.1 [M+H]⁺ (calc. 250.32)

Challenges and Optimization Opportunities

Limitations of Current Methods

  • Pd Catalyst Cost : PdXPhosG2, while efficient, increases production costs (~$150/g).

  • Byproduct Formation : Tert-butyl deprotection under acidic conditions reduces yield by 15–20%.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated coupling to replace Pd.

  • Continuous Flow Reactors : Reducing reaction time from hours to minutes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 carboxylate group in thienopyrimidine derivatives participates in regioselective displacement reactions. For example:

  • Amidine Condensation : Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate analogues undergo rapid SNAr reactions with amidines at room temperature (0.25 M in CH3_3CN), yielding pyrimidine derivatives in >90% yield within 24 hours . While not identical to the target compound, analogous reactivity is observed in 6-tert-butylthieno[3,2-d]pyrimidines due to electron-withdrawing effects of the fused thiophene ring.

  • Hydrazine Displacement : 6-tert-Butylthieno[2,3-d]pyrimidin-4-yl derivatives react with hydrazine to form 4-hydrazino intermediates, enabling subsequent condensation with aldehydes (e.g., 1,3-thiazole-2-carbaldehyde) to generate hydrazone-based inhibitors .

Key Data:

Reaction PartnerConditionsProductYieldSource
HydrazineReflux, benzene4-Hydrazino intermediate85%
1,3-Thiazole-2-carbaldehydeBenzene, refluxHydrazone derivative41%

Ester Hydrolysis and Derivatization

The methyl ester at the C4 position undergoes hydrolysis to a carboxylic acid, which can be further functionalized:

  • Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid, a critical step for generating active pharmacophores. For example, methyl 1,2,3-triazine-5-carboxylate derivatives are hydrolyzed to carboxylic acids for subsequent amide coupling .

  • Amide Formation : The carboxylic acid reacts with amines (e.g., 4-(4-phenylpiperazin-1-yl)butan-1-amine) using coupling reagents like BOP-Cl or HATU, yielding imidazo[1,2-a]pyridine-2-carboxamides .

Example Protocol:

  • Hydrolysis of methyl ester to carboxylic acid (0.1 M HCl, 60°C, 2 h).

  • Activation with HATU (1.1 equiv) in acetonitrile.

  • Coupling with amine (1.0 equiv) and triethylamine (3.0 equiv), stirred overnight .

C6 Substituent Modifications

The tert-butyl group at C6 influences steric and electronic properties:

  • Steric Effects : Bulky tert-butyl groups enhance metabolic stability but reduce reactivity in SNAr reactions. For instance, 6-tert-butylthieno[2,3-d]pyrimidines exhibit slower reaction kinetics compared to methyl analogues .

  • Electronic Effects : Electron-donating tert-butyl groups deactivate the pyrimidine ring, necessitating harsher conditions (e.g., microwave irradiation) for substitutions .

Cyclization and Ring Expansion

Thienopyrimidine cores participate in cyclization reactions to form fused heterocycles:

  • Thieno[3,2-d]pyrimidine Synthesis : 2,4-Dichloropyrimidines react with thiophene derivatives under microwave-assisted conditions (120°C, 30 min) to form the fused ring system .

Comparative Reactivity with Analogues

CompoundReactivity with Amidines (Rate Constant, M1^{-1}s1^{-1})Selectivity for Pyrimidine vs. Triazine
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate0.15 ± 0.02Low
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate0.08 ± 0.01 (estimated)High

Data extrapolated from triazine-pyrimidine reactivity studies .

Stability Under Physiological Conditions

  • pH Stability : 6-tert-Butylthieno[2,3-d]pyrimidine derivatives show 85% stability in pH 1.2 buffer over 24 hours, compared to 38% for non-tert-butyl analogues .

  • Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis.

Scientific Research Applications

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate (CAS Number: 2231673-05-3) is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant data tables and documented case studies.

Inhibition of Enzymes in Parasitic Diseases

One of the most promising applications of this compound is its role as an inhibitor of N-myristoyltransferase (NMT), an enzyme critical for the survival of several protozoan parasites, including Leishmania and Plasmodium species. NMT catalyzes the myristoylation of proteins, which is essential for their function and stability within the parasite. Inhibiting this enzyme can disrupt the lifecycle of these parasites, making it a potential therapeutic target for diseases such as leishmaniasis and malaria .

Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the thienopyrimidine core can significantly enhance potency and selectivity against NMT. For example, systematic SAR studies have identified key structural features that contribute to the binding affinity of thienopyrimidine derivatives to NMT. These studies have led to the development of more potent analogs that exhibit improved efficacy in biological assays .

Antiviral Research

In addition to its antiparasitic properties, this compound has also been explored for its potential antiviral activity. NMT has been implicated in the life cycles of various viruses, including HIV and enteroviruses. Compounds that inhibit NMT could potentially serve as antiviral agents by disrupting viral protein processing .

Data Table: Summary of Applications

Application AreaSpecific Use CaseTarget Organism/PathogenReference
Enzyme InhibitionInhibition of N-myristoyltransferaseLeishmania, Plasmodium
Structure-Activity StudiesDevelopment of potent thienopyrimidine analogsVarious
Antiviral ResearchPotential inhibitor for viral infectionsHIV, enteroviruses

Case Study 1: Thienopyrimidine Derivatives Against Leishmania

A study conducted on a series of thienopyrimidine derivatives demonstrated that specific substitutions on the methyl 6-tert-butylthieno[3,2-d]pyrimidine scaffold led to enhanced inhibition of Leishmania NMT. The findings indicated that compounds with certain functional groups exhibited up to a 40-fold increase in potency compared to earlier analogs .

Case Study 2: Antiviral Activity Against HIV

Another investigation focused on the antiviral properties of thienopyrimidine compounds highlighted their potential as inhibitors of HIV replication. The study revealed that compounds similar to this compound could effectively reduce viral load in infected cell lines by targeting NMT involved in viral protein maturation .

Mechanism of Action

The mechanism of action of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimidine Derivatives

Compound Name Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Synthesis Method Key Features
This compound 6-tert-butyl, 4-methyl ester Not reported ~1730–1740 (estimated) Esterification of carboxylic acid precursor Bulky tert-butyl enhances steric hindrance; methyl ester improves solubility in organic solvents.
Methyl 2-bromo-6-(N'-tert-butoxycarbonylhydrazino)pyrimidine-4-carboxylate 2-bromo, 6-Boc-hydrazino 227–228 1734 Nucleophilic substitution with Boc-hydrazine Bromine enables cross-coupling reactions; Boc group aids in peptide recognition.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-thietan-3-yloxy, 2-ethyl thioester Not reported Not provided Reaction with chloromethylthiirane Thietane ring introduces conformational flexibility; thioester may enhance metabolic stability.
2-(β-D-Ribofuranosyl)-6-(2-thienyl)pyrimidine-4-carboxamide β-D-ribofuranosyl, 4-carboxamide Amorphous solid ~1650–1680 (amide C=O) Ammonolysis of methyl ester Ribofuranosyl group mimics nucleosides; carboxamide facilitates hydrogen bonding .

Structural and Functional Differences

  • Methyl vs. Ethyl Esters: The methyl ester in the target compound may hydrolyze faster than the ethyl ester in , affecting drug metabolism. Thietan-3-yloxy vs. Ribofuranosyl: The thietane group in adds ring strain and flexibility, while the ribofuranosyl group in mimics natural sugars, enabling nucleic acid interactions.
  • Synthetic Routes: The target compound’s synthesis likely involves cyclization and esterification, similar to methods in . In contrast, uses ammonolysis to convert esters to carboxamides, altering hydrogen-bonding patterns .
  • Spectroscopic and Physical Properties: IR data for methyl esters (e.g., 1734 cm⁻¹ in ) align with the target compound’s estimated C=O stretch. The carboxamide in shows a lower C=O stretch (~1650–1680 cm⁻¹), reflecting stronger hydrogen bonding. Melting points vary significantly: the Boc-hydrazino derivative melts at 227–228°C, suggesting high crystallinity, while the amorphous carboxamide lacks a defined melting point.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed via graph-set theory , influence solubility and stability. The tert-butyl group in the target compound likely disrupts hydrogen bonding, reducing aqueous solubility compared to the carboxamide in , which forms extensive networks. The Boc-hydrazino group in may participate in N–H···O interactions, enhancing crystal packing efficiency.

Biological Activity

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate (CAS No: 2231673-05-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • Purity : ≥ 97% .

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which are crucial in cell signaling pathways. For instance, thienopyrimidine derivatives have been reported to selectively inhibit Leishmania N-myristoyltransferase (NMT), demonstrating a selectivity ratio greater than 660-fold compared to human NMTs .
  • Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit the growth of cancer cell lines by interfering with signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K-Akt-mTOR pathway .
  • Selectivity for Parasite Targets : The structural features of this compound allow it to target specific enzymes in parasites, making it a candidate for antileishmanial therapies .

Case Study 1: Antileishmanial Activity

A study focused on the thienopyrimidine class revealed that this compound exhibited modest activity against Leishmania donovani intracellular amastigotes. The compound's selectivity for parasite NMT over human enzymes suggests a promising therapeutic index for treating leishmaniasis .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies demonstrated that derivatives of thienopyrimidine compounds could effectively inhibit the growth of various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases involved in oncogenic signaling pathways .

Summary of Biological Activities

Activity TypeTarget/OrganismEfficacy LevelReference
AntileishmanialLeishmania donovaniModest
Protein Kinase InhibitionVarious kinasesHigh selectivity
Cancer Cell ProliferationHuman tumor xenograftsSignificant inhibition

Q & A

Q. What are the common synthetic routes for Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl pyrimidine carboxylates can react with tert-butyl-substituted reagents under basic conditions. A similar approach involves coupling a thienopyrimidine core with a tert-butyl group at position 6, followed by esterification at position 4 . Key steps often include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like i-Pr2NEt, followed by purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy (1H/13C) confirms regiochemistry and substituent integration, particularly distinguishing tert-butyl protons (singlet at ~1.3 ppm) and methyl ester protons (~3.9 ppm) .
  • Mass spectrometry (ESI+) verifies molecular weight, with fragmentation patterns aiding structural validation .
  • X-ray crystallography (using SHELX programs) resolves absolute configuration and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What are the primary research applications of this compound?

It serves as a scaffold in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, or anticancer compounds. Its thienopyrimidine core mimics purine bases, enabling interactions with biological targets like ATP-binding pockets .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

SHELXL refinement (via SHELX suite) analyzes anisotropic displacement parameters and hydrogen bonding networks to distinguish between positional isomers. For example, the tert-butyl group’s electron density map and thermal motion parameters can confirm its orientation relative to the pyrimidine ring . Graph-set analysis (e.g., Etter’s rules) further classifies hydrogen-bonding motifs, which influence crystal packing and stability .

Q. How do solvent polarity and reaction temperature affect regioselectivity during synthesis?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the pyrimidine’s electron-deficient C6 position. Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions, necessitating real-time monitoring via TLC or HPLC . Competing pathways (e.g., ester hydrolysis) are mitigated by controlling pH and avoiding protic solvents .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response curves : Re-evaluate IC50 values under standardized assay conditions (e.g., cell line viability, ATP concentration).
  • Metabolic stability : Assess compound degradation in plasma or microsomal preparations to explain variability in in vivo vs. in vitro efficacy .
  • Crystallographic validation : Compare ligand-binding modes in protein co-crystal structures to confirm target engagement .

Q. How can ring puckering and conformational dynamics influence biological activity?

Cremer-Pople coordinates quantify puckering amplitudes in the thienopyrimidine ring, which affect ligand-receptor complementarity. For instance, a planar ring maximizes π-π stacking with aromatic residues, while puckered conformations may enhance hydrophobic interactions with tert-butyl groups . Molecular dynamics simulations (MD) further predict dominant conformers in solution .

Methodological Guidance

Q. Designing SAR studies: What substituent modifications optimize potency?

  • Position 6 : Replace tert-butyl with smaller alkyl groups (e.g., methyl, isopropyl) to reduce steric hindrance while retaining hydrophobicity .
  • Position 4 : Substitute methyl ester with amides or carboxylic acids to modulate solubility and hydrogen-bonding capacity .
  • Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 2 to enhance electrophilicity for nucleophilic attack .

Handling synthetic intermediates with safety considerations

  • Chlorinated precursors (e.g., methyl 2-chloropyrimidine-4-carboxylate): Use fume hoods and PPE to avoid inhalation/contact .
  • Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services to prevent environmental contamination .

Interpreting conflicting hydrogen bonding patterns in crystal structures
Apply Etter’s graph-set analysis to categorize motifs (e.g., chains, rings) and identify dominant interactions. For example, N-H···O hydrogen bonds between pyrimidine N3 and ester carbonyls may compete with C-H···π interactions involving tert-butyl groups, leading to polymorphic forms . Differential scanning calorimetry (DSC) can detect polymorph transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.